Matairesinol

Übersicht

Beschreibung

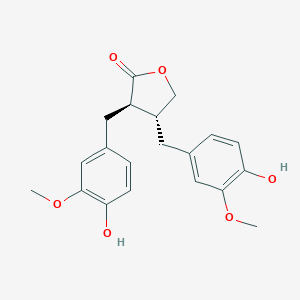

Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid . It is present in some cereals, such as rye, and together with secoisolariciresinol, it has attracted much attention for its beneficial nutritional effects .

Synthesis Analysis

A convenient semi-synthesis of Matairesinol was proposed by Ekholm, giving rise to 28% of yield in six steps . A five-step multi-enzyme biotransformation of Matairesinol was proven effective with 98% yield at a concentration of 78 mg/L .

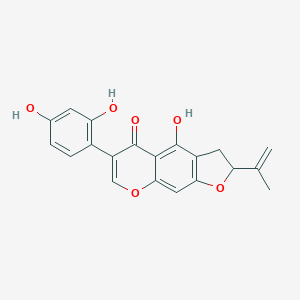

Molecular Structure Analysis

Matairesinol has a molecular formula of C20H22O6 and a molecular weight of 358.39 . It contains a total of 50 bonds, including 28 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ester, 2 aromatic hydroxyls, and 2 aromatic ethers .

Chemical Reactions Analysis

Matairesinol undergoes O-methylation reactions, which are highly selective in terms of the substrate enantiomers and only use the (−)-enantiomer as the substrate .

Physical And Chemical Properties Analysis

. It should be stored in a sealed, cool, and dry condition .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antioxidant Effects in Sepsis-Mediated Brain Injury

Matairesinol has been shown to exert significant anti-inflammatory and antioxidant effects in cases of brain injury caused by sepsis. It achieves this by repressing the MAPK and NF-κB pathways and up-regulating AMPK, which leads to improved neuronal survival and reduced microglial activation. This suggests Matairesinol could be a potential therapeutic agent for treating brain injuries resulting from sepsis .

Potential in Cancer Therapy

Research indicates that Matairesinol possesses anti-cancer properties , particularly in hormone-dependent cancers such as breast and prostate cancer, as well as colorectal cancer. Its molecular mechanisms involve the inhibition of inflammatory signals, including the NF-κB pathway, which is often implicated in cancer progression .

Modulation of Menopausal Symptoms

As a phytoestrogen, Matairesinol may offer therapeutic potential for postmenopausal symptoms , including cardiovascular disease, osteoporosis, and psychological disorders. Its ability to bind to estrogen receptors suggests it could be beneficial in estrogen replacement therapy .

Immunomodulatory Effects

Matairesinol has demonstrated immunomodulatory effects both in vivo and ex vivo. Studies involving mice have shown that Matairesinol can influence serum immunoglobulin levels and potentially modulate immune responses .

Neuroprotective Actions

The compound’s anti-inflammatory and antioxidant activities also suggest neuroprotective capabilities . By reducing oxidative stress and inflammation, Matairesinol could help protect against neurodegenerative diseases and acute neural injuries .

Antioxidant Activity in Chronic Diseases

Chronic inflammation is associated with severe, long-lasting diseases such as cancer. Matairesinol’s antioxidant properties make it a candidate for modulating inflammatory responses in such conditions, potentially offering a method to manage chronic diseases .

Estrogen Receptor-Dependent Pathways

Matairesinol’s role as a phytoestrogen means it can engage in estrogen receptor-dependent pathways , which could have implications for diseases and conditions where estrogen plays a key role, such as certain cancers and menopausal symptoms .

Therapeutic Potential for Cardiovascular Diseases

Given its antioxidant and anti-inflammatory properties, Matairesinol could be explored for its therapeutic potential in cardiovascular diseases . Its effects on estrogen receptors and inflammatory pathways may offer new avenues for treatment .

Wirkmechanismus

Target of Action

Matairesinol, also known as (-)-Matairesinol, primarily targets the Dehydrogenase/reductase SDR family member 4-like 2 in humans . It has also been found to act as an agonist of the adiponectin receptor 1 (AdipoR1) .

Mode of Action

Matairesinol interacts with its targets, leading to a series of biochemical reactions. It has been shown to exert anti-inflammatory and antioxidant effects by repressing the MAPK and NF-κB pathways through up-regulating AMPK . This interaction results in changes in the cellular environment, influencing various biological processes.

Biochemical Pathways

Matairesinol affects several biochemical pathways. It dampens the phosphorylation of MAPK, JNK, and NF-κB in a concentration-dependent manner . It also up-regulates Nrf2 and HO-1 , which are key regulators of the antioxidant response . Furthermore, it facilitates the expression of AMPK , a central regulator of cellular energy homeostasis .

Pharmacokinetics

It’s known that matairesinol is converted to enterolactone by mammalian gut microflora after ingestion . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Matairesinol has been shown to improve neuronal apoptosis and weaken microglial activation in sepsis-mediated brain injury models . It also hampers the expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1) and facilitates the contents of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in brain tissues and microglia . These effects contribute to its anti-inflammatory and antioxidant properties.

Action Environment

The action of Matairesinol can be influenced by environmental factors. For instance, the gut microflora plays a crucial role in metabolizing Matairesinol into enterolactone . Additionally, the concentration of Matairesinol can affect its efficacy, as its effects on various pathways have been observed to be concentration-dependent . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Matairesinol.

Safety and Hazards

Zukünftige Richtungen

Matairesinol has shown potential in the treatment of pancreatic cancer. It has been found to inhibit cell proliferation and progression induced in representative human pancreatic cancer cell lines. Additionally, Matairesinol triggers apoptosis and causes mitochondrial impairment. It also exerts a synergistic effect with 5-FU, a standard anticancer agent for pancreatic ductal adenocarcinoma .

Eigenschaften

IUPAC Name |

(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGKVZWFZHCLI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920490 | |

| Record name | Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pearl white powder, Bland aroma | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (-)-Matairesinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly Soluble (in ethanol) | |

| Record name | (-)-Matairesinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Matairesinol | |

CAS RN |

580-72-3 | |

| Record name | (-)-Matairesinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Matairesinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Matairesinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MATAIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

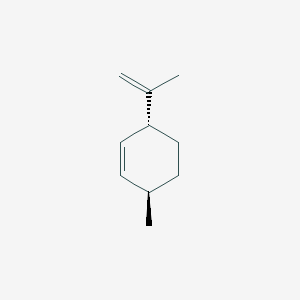

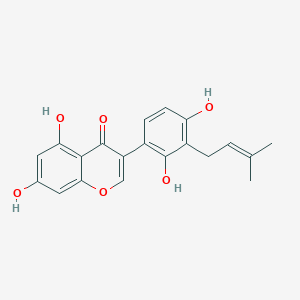

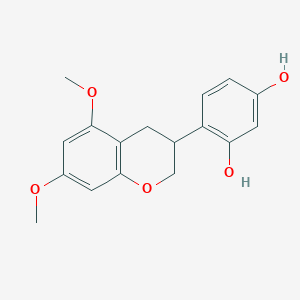

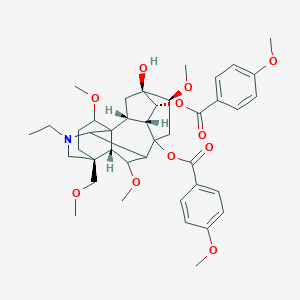

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does matairesinol exert its anticancer effects?

A: Matairesinol has demonstrated anticancer activity against various cancer cell lines, including those of the colon, prostate, breast, and pancreas. [, , , , , , ] While the exact mechanisms are still under investigation, several studies highlight key pathways:

- Induction of apoptosis: Matairesinol can trigger programmed cell death (apoptosis) in cancer cells, as evidenced by DNA fragmentation and morphological changes. [, ]

- Mitochondrial dysfunction: The compound can induce mitochondrial damage, disrupt calcium homeostasis, and reduce ATP production, ultimately contributing to cancer cell death. [, ]

- Inhibition of cell signaling pathways: Matairesinol can interfere with signaling pathways crucial for cancer cell growth and survival, such as Akt activation. [, ]

- Synergistic effects with chemotherapeutics: Notably, matairesinol can enhance the efficacy of standard chemotherapeutic agents like 5-fluorouracil, potentially by restoring chemosensitivity. [, ]

Q2: Does matairesinol have any immunomodulatory effects?

A: Yes, research suggests that matairesinol can influence the immune system. Studies in mice indicate that matairesinol intake can suppress IgE levels while activating lymphocytes in gut-associated lymphatic tissues. []

Q3: How does matairesinol interact with estrogen receptors?

A: Matairesinol is considered a phytoestrogen, meaning it can weakly mimic the effects of estrogen in the body. Computational studies suggest that matairesinol can bind to estrogen receptor alpha (ER-α), albeit with lower affinity compared to the drug tamoxifen. [, ] This interaction could contribute to its potential effects on hormone-dependent cancers.

Q4: What is the chemical structure of matairesinol?

A: Matairesinol is a dibenzylbutyrolactone lignan. It exists as two enantiomers, with (-)-matairesinol being the naturally occurring and biologically active form. [, , , ]

Q5: What is the molecular formula and weight of matairesinol?

A5: The molecular formula of matairesinol is C20H22O6, and its molecular weight is 358.39 g/mol.

Q6: Is there spectroscopic data available for matairesinol?

A: Yes, numerous studies have characterized matairesinol using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography-mass spectrometry (HPLC-MS). These techniques provide detailed information about its structure, purity, and chemical environment. [, , , , , ]

Q7: How stable is matairesinol under different conditions?

A: Matairesinol's stability can be influenced by factors like temperature, pH, and exposure to light and oxygen. More research is needed to fully understand its stability profile and develop appropriate formulation strategies. []

Q8: How is matairesinol metabolized in the body?

A: Matairesinol is primarily metabolized by the gut microflora into the mammalian lignan enterolactone. This conversion significantly impacts its bioavailability and potential health effects. [, , , ]

Q9: Do different lignan sources affect enterolactone production?

A: Yes, studies suggest that the type of lignan source can influence enterolactone production. For instance, flaxseed, rich in secoisolariciresinol diglycoside, and rye bran, containing syringaresinol, did not show clear increases in enterolactone levels in a mouse model. []

Q10: Are there any known dietary factors that impact matairesinol bioavailability?

A10: The bioavailability of matairesinol can be influenced by various factors, including:

Q11: What analytical methods are used to quantify matairesinol in various matrices?

A11: Several analytical techniques are employed for the accurate quantification of matairesinol, including:

- High-performance liquid chromatography (HPLC): Coupled with various detectors like ultraviolet (UV) detectors, diode array detectors (DAD), or mass spectrometers (MS). [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Offers high sensitivity and selectivity for matairesinol analysis. [, , , ]

- Isotope dilution techniques: Provide accurate quantification by using isotopically labeled internal standards. [, ]

Q12: What are the key considerations for quality control and assurance of matairesinol?

A12: Ensuring the quality and consistency of matairesinol, especially for potential pharmaceutical applications, requires stringent quality control measures:

- Standardized extraction and purification methods: To obtain consistent yields and purity. [, ]

- Analytical method validation: Rigorous validation of analytical methods used for quantification ensures accuracy, precision, and reliability of results. []

Q13: What are the key research gaps and future directions for matairesinol research?

A13: While promising, many aspects of matairesinol warrant further investigation:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.